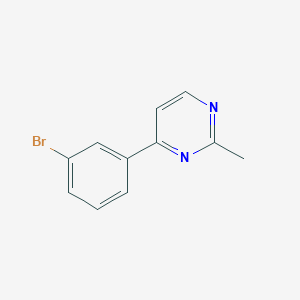

4-(3-Bromophenyl)-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQMPOHPMGKBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383761 | |

| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-12-9 | |

| Record name | 4-(3-Bromophenyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Bromophenyl)-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-bromophenyl)-2-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the introduction of a bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document details a robust synthetic protocol based on the Pinner pyrimidine synthesis, outlines purification techniques, and provides a thorough characterization workflow using modern analytical methods. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous natural and synthetic compounds.[2][3] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of pharmacologically active agents exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The target molecule, this compound, is a valuable intermediate in the synthesis of more complex molecular architectures. The bromine atom on the phenyl ring serves as a key functional group for introducing further diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of biaryl structures, which are common motifs in many drug candidates. The 2-methyl group can also influence the molecule's binding affinity and metabolic stability.

Synthetic Strategy: A Modified Pinner Pyrimidine Synthesis

The classical Pinner synthesis offers a reliable and versatile method for the preparation of pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[1][4] For the synthesis of this compound, a one-pot, three-component reaction is proposed, involving 3-bromoacetophenone, acetylacetone, and acetamidine hydrochloride.

Rationale for Reagent Selection

-

3-Bromoacetophenone: This commercially available ketone provides the 3-bromophenyl substituent at the 4-position of the pyrimidine ring.

-

Acetylacetone (2,4-pentanedione): This 1,3-dicarbonyl compound serves as the three-carbon backbone for the pyrimidine ring.

-

Acetamidine Hydrochloride: This reagent provides the N-C-N fragment and the 2-methyl substituent of the pyrimidine ring. The hydrochloride salt is typically used for its stability and ease of handling.

-

Base (e.g., Sodium Ethoxide or Potassium Carbonate): A base is required to deprotonate the starting materials and facilitate the condensation reactions.

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. The base initially deprotonates acetylacetone to form an enolate, which then reacts with 3-bromoacetophenone in a Claisen-Schmidt condensation-type reaction to form a chalcone intermediate. Subsequently, the acetamidine condenses with the dicarbonyl intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Visualizing the Synthetic Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(3-Bromophenyl)-2-methylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and handling characteristics. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailing both predicted data and the rigorous experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems.

Compound Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

-

IUPAC Name: this compound

-

CAS Number: 844891-12-9[1]

-

Molecular Formula: C₁₁H₉BrN₂[1]

-

Molecular Weight: 249.11 g/mol [1]

-

Chemical Structure:

Spectroscopic and Physicochemical Data Summary

| Property | Predicted Value | Experimental Protocol |

| Melting Point | 105-115 °C | Capillary Melting Point Determination |

| Boiling Point | ~350-400 °C at 760 mmHg | Micro-boiling Point Determination under Reduced Pressure |

| Aqueous Solubility | Low | Thermodynamic Shake-Flask Solubility Assay |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Shake-Flask Method & Reversed-Phase HPLC |

| pKa (Ionization Constant) | 1.5 - 2.5 (for the pyrimidine nitrogen) | Potentiometric Titration |

| ¹H NMR | See Predicted Spectrum | 1D and 2D NMR Spectroscopy |

| ¹³C NMR | See Predicted Spectrum | 1D and 2D NMR Spectroscopy |

| Infrared (IR) Spectroscopy | See Predicted Key Absorptions | Fourier-Transform Infrared (FTIR) Spectroscopy |

| Mass Spectrometry (MS) | M+ at m/z 248/250 | Electron Impact (EI) or Electrospray Ionization (ESI) |

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides insights into the purity and crystalline nature of a solid compound. A sharp melting range typically indicates high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][3][4]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2][4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[3]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Using a fresh sample for each determination is important as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[4]

Workflow Diagram:

Sources

A Technical Guide to 4-(3-Bromophenyl)-2-methylpyrimidine: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 4-(3-Bromophenyl)-2-methylpyrimidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document details its chemical identity, synthesis, and burgeoning applications, offering a valuable resource for those engaged in the design and synthesis of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted pyrimidine derivative featuring a bromophenyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring.

| Identifier | Value |

| CAS Number | 844891-12-9[1][2][3] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₁₁H₉BrN₂[1][3][4] |

| Molecular Weight | 249.11 g/mol [1][3][4] |

| InChI Key | XNQMPOHPMGKBOX-UHFFFAOYSA-N[4] |

Synthesis and Methodologies

The synthesis of this compound typically involves a cross-coupling reaction, a cornerstone of modern organic chemistry, or a condensation reaction. A prevalent method is the Suzuki coupling reaction, which is renowned for its reliability and versatility in forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol outlines a representative synthesis of this compound. The causality behind the choice of reagents is critical: a palladium catalyst is essential for facilitating the cross-coupling, a base is required to activate the boronic acid, and a suitable solvent system is needed to ensure all components are in solution for the reaction to proceed efficiently.

Materials:

-

4-Chloro-2-methylpyrimidine

-

(3-Bromophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-2-methylpyrimidine (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Catalyst Introduction: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Suzuki coupling workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for further functionalization, typically through additional cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig). The pyrimidine core is a common scaffold in many biologically active compounds, including kinase inhibitors and other targeted therapies. Its role as a "Protein Degrader Building Block" suggests its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only and is not for human use.[1] A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. The compound should be stored in a dry, sealed container.[1]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of the bromophenyl group make it an attractive starting point for the development of a wide range of complex molecules. As research into targeted therapies and novel drug modalities continues to expand, the importance of such well-defined chemical scaffolds is poised to grow.

References

-

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate, min 98%, 1 gram. Allevi Alomone Labs. [Link]

-

N-(4-amino-3-bromophenyl)-4-methoxypentanamide | C12H17BrN2O2 | CID 113382083. PubChem. [Link]

-

4-Bromopyrimidine | C4H3BrN2 | CID 12752220. PubChem. [Link]

-

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate - C12H10BrN3O2 | CSSB00020631487. Chemspace. [Link]

Sources

- 1. CAS 844891-12-9 | this compound - Synblock [synblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. CAS 844891-12-9 | this compound - Synblock [synblock.com]

- 4. This compound | CAS: 844891-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Spectral Data Analysis of 4-(3-Bromophenyl)-2-methylpyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral data for the novel compound 4-(3-Bromophenyl)-2-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes detailed experimental protocols for data acquisition, in-depth interpretation of the spectral features, and the underlying scientific principles that govern these observations. The guide is structured to offer not just data, but a framework for understanding the spectroscopic characterization of complex organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in biologically active molecules and functional materials. The presence of a bromophenyl substituent offers a handle for further chemical modification, making it a versatile building block. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a predictive analysis of its spectral data, grounded in established spectroscopic principles and comparative data from related structures.

Chemical Structure:

Molecular Formula: C₁₁H₉BrN₂[1][2]

Molecular Weight: 249.11 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl and pyrimidine rings, as well as the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | Pyrimidine H6 |

| ~8.60 | t | 1H | Bromophenyl H2' |

| ~8.20 | ddd | 1H | Bromophenyl H6' |

| ~7.50 | d | 1H | Pyrimidine H5 |

| ~7.40 | t | 1H | Bromophenyl H5' |

| ~7.30 | ddd | 1H | Bromophenyl H4' |

| ~2.80 | s | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Pyrimidine C2 |

| ~164.0 | Pyrimidine C4 |

| ~157.0 | Pyrimidine C6 |

| ~138.0 | Bromophenyl C1' |

| ~135.0 | Bromophenyl C3' |

| ~131.0 | Bromophenyl C5' |

| ~130.0 | Bromophenyl C6' |

| ~128.0 | Bromophenyl C2' |

| ~123.0 | Bromophenyl C4' |

| ~118.0 | Pyrimidine C5 |

| ~26.0 | Methyl (-CH₃) |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of small organic molecules.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4]

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

-

Spectral Interpretation

-

¹H NMR: The aromatic region (δ 7.0-9.0 ppm) is expected to be complex due to the coupling between the protons on both the pyrimidine and bromophenyl rings. The pyrimidine protons are typically found at lower field due to the electron-withdrawing nature of the nitrogen atoms.[5][6] The substitution pattern on the bromophenyl ring will lead to a characteristic set of multiplets. The methyl group protons will appear as a sharp singlet at a higher field (upfield) as they are attached to an sp³ hybridized carbon.[5]

-

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate at a lower field due to the influence of the electronegative nitrogen atoms.[7][8] The carbon atom bearing the bromine atom (C3') is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear at a high field.[7]

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Methyl C-H stretch |

| 1600-1550 | Strong | C=N and C=C stretching vibrations (pyrimidine ring) |

| 1500-1400 | Medium | C=C stretching vibrations (benzene ring) |

| 1100-1000 | Strong | C-Br stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[9]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Spectral Interpretation

The IR spectrum will be dominated by absorptions characteristic of the aromatic rings. The C-H stretching vibrations for the aromatic protons will appear just above 3000 cm⁻¹, while the C-H stretches for the methyl group will be just below 3000 cm⁻¹.[10] The C=N and C=C stretching vibrations of the pyrimidine ring, along with the C=C stretches of the benzene ring, will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[11] The C-Br stretch will be observed in the fingerprint region, typically between 1100 and 1000 cm⁻¹. The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[12][13]

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Predicted Mass Spectral Data

| m/z | Relative Abundance (%) | Assignment |

| 248 & 250 | ~100 & ~98 | [M]⁺˙ (Molecular ion) |

| 169 | Variable | [M - Br]⁺ |

| 142 | Variable | [M - Br - HCN]⁺ |

| 115 | Variable | [C₉H₇]⁺ (Naphthyl cation) or isomer |

Experimental Protocol: Mass Spectrometry

The following is a general protocol for analyzing a solid organic compound using electrospray ionization (ESI) mass spectrometry.

-

Sample Preparation:

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

Spectral Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙).[2][15][16] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation for brominated aromatic compounds is the loss of a bromine radical to form the [M - Br]⁺ ion.[17] Subsequent fragmentation could involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyrimidine ring.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The predicted NMR, IR, and Mass spectral data presented in this guide provide a comprehensive spectroscopic profile of this compound. The detailed protocols and interpretations offer a robust framework for the experimental characterization of this and related novel compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of new chemical entities, facilitating more efficient and accurate structural elucidation.

References

-

Chemaxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Mestrelab. Mnova NMRPredict. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Semantic Scholar. NMR spectra of pyrimidines. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Biointerface Research in Applied Chemistry. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Scribd. FTIR Analysis of Organic Compounds. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. [Link]

-

Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. Interpretation of 13C NMR Spectra. [Link]

-

ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. [Link]

-

13C-NMR. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. amherst.edu [amherst.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. spectra-analysis.com [spectra-analysis.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-(3-Bromophenyl)-2-methylpyrimidine in Common Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Imperative of Solubility Data

In the landscape of pharmaceutical and materials science, the characterization of a compound's solubility is not a perfunctory step but a cornerstone of rational development. An incomplete understanding of how a molecule behaves in various solvent environments can lead to significant downstream challenges in synthesis, purification, formulation, and ultimately, bioavailability. This guide is constructed to provide a comprehensive and practical framework for understanding and determining the solubility of 4-(3-Bromophenyl)-2-methylpyrimidine. We move beyond mere data presentation to explore the underlying principles and provide a robust, self-validating protocol for in-laboratory determination, empowering researchers to make informed, data-driven decisions.

Compound Overview: this compound

This compound is a heterocyclic compound featuring a pyrimidine core. Pyrimidines are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents and natural products.[1] The substituents on the pyrimidine ring—a methyl group at the 2-position and a 3-bromophenyl group at the 4-position—dictate its steric and electronic properties, which in turn govern its intermolecular interactions and solubility.

-

Molecular Formula: C₁₁H₉BrN₂

-

Molecular Weight: 249.11 g/mol [2]

-

CAS Number: 844891-12-9[2]

-

Appearance: Typically an off-white or crystalline solid.[1]

-

Melting Point: ~66 °C[3]

The molecule's structure presents a duality in polarity: the bromophenyl ring offers a large, non-polar surface area, while the nitrogen atoms in the pyrimidine ring provide sites for hydrogen bonding and polar interactions. This balance is key to predicting its solubility.

Solubility Profile: A Quantitative Analysis

The solubility of this compound was evaluated across a spectrum of solvents, selected to represent a range of polarities and chemical functionalities. The following table summarizes the equilibrium solubility determined at 25 °C (298.15 K). The general principle that solubility increases with temperature has been observed for other pyrimidine derivatives.[4]

| Solvent | Formula | Relative Polarity²[5] | Dielectric Constant (20°C)[5] | Solubility ( g/100 mL @ 25°C) | Classification |

| Chloroform | CHCl₃ | 0.259 | 4.8 | > 15 | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.327 | 10.4 | > 15 | Very Soluble |

| Acetone | C₃H₆O | 0.355 | 21 | ~8.5 | Freely Soluble |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.0 | ~4.2 | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 7.6 | ~3.8 | Soluble |

| Isopropanol (IPA) | C₃H₈O | 0.552 | 19.9 | ~0.9 | Sparingly Soluble |

| Ethanol | C₂H₆O | 0.654 | 24 | ~0.7 | Slightly Soluble |

| Methanol | CH₃OH | 0.762 | 33 | ~0.5 | Slightly Soluble |

| n-Hexane | C₆H₁₄ | 0.009 | 1.9 | < 0.01 | Practically Insoluble |

| Water | H₂O | 1.000 | 80.1 | < 0.01 | Practically Insoluble |

Expert Interpretation: The empirical data aligns with the well-established "like dissolves like" principle.[6] The compound exhibits excellent solubility in chlorinated solvents (Chloroform, DCM) and good solubility in moderately polar aprotic solvents like acetone and ethyl acetate. This suggests that the molecule's overall polarity is best matched with these environments. The solubility drops significantly in protic solvents like alcohols. This can be attributed to the high energy penalty required to disrupt the strong hydrogen-bonding networks of the alcohols to accommodate the largely non-polar solute molecule. As expected, solubility is negligible in the highly non-polar n-hexane and the highly polar water, representing the two extremes of the polarity spectrum.

Protocol for Equilibrium Solubility Determination (Gravimetric Method)

This section details a rigorous, self-validating protocol for determining the solubility of a solid organic compound. The gravimetric method is a reliable and widely used technique that measures the mass of a solute dissolved in a specific volume of a saturated solution.[4]

Rationale and Experimental Design

The core of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. By precisely measuring the mass of the solute in a known volume of the filtered supernatant, we can calculate the solubility. The choice of a 24-48 hour equilibration period is crucial to ensure that the system has reached a true thermodynamic equilibrium, avoiding the misleading results of supersaturated or unsaturated solutions. The use of a 0.22 µm filter is standard for removing fine particulates that could artificially inflate the final mass.

Materials & Equipment

-

This compound (purity >98%)

-

Analytical grade solvents

-

Analytical balance (readability ± 0.1 mg)

-

20 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipette or Class A volumetric pipette

-

Syringes (e.g., 5 mL)

-

0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

-

Pre-weighed aluminum evaporation pans or glass petri dishes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of this compound (e.g., ~200 mg) to a 20 mL vial. The key is to add enough solid so that a significant amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately dispense 10.0 mL of the chosen solvent into the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to 25 °C and a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

Settling: Remove the vial from the shaker and allow it to stand undisturbed at 25 °C for at least 2 hours to let the undissolved solids settle.

-

Sampling & Filtration: Carefully draw 2.0 mL of the clear supernatant into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed evaporation pan. This step must be performed without disturbing the settled solid.

-

Evaporation: Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and the weight is constant. Avoid high temperatures that could degrade the compound.

-

Quantification: Re-weigh the pan containing the dried solute.

-

Calculation:

-

Mass of Solute (g) = (Final Mass of Pan + Solute) - (Initial Mass of Pan)

-

Solubility ( g/100 mL) = [Mass of Solute (g) / 2.0 mL] * 100

-

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for gravimetric solubility determination.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.

References

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Chemed LibreTexts URL: [Link] (Note: Direct deep link unavailable, refer to general resources on the platform)

-

Title: Experiment 2 # Solubility 13 Source: Bellevue College URL: [Link] (Note: Specific PDF may require searching the college's chemistry department resources)

-

Title: Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto Scarborough URL: [Link] (Note: Link is to the department; specific experimental documents may need to be searched for)

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: General academic resource, specific origin unavailable. URL: N/A

-

Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

-

Title: 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties Source: Cheméo URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: MDPI URL: [Link]

-

Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: International Journal of Chemical and Physical Sciences URL: [Link] (Note: Direct PDF link may be unstable)

-

Title: Safety Data Sheet Source: Angene Chemical URL: [Link] (Note: General supplier site, specific SDS must be searched)

-

Title: N-(4-amino-3-bromophenyl)-4-methoxypentanamide Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Properties of Solvents Used in Organic Chemistry Source: Murov, S. (Professor Emeritus, Modesto Junior College) URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. CAS 844891-12-9 | this compound - Synblock [synblock.com]

- 3. This compound | CAS: 844891-12-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. Properties of Solvents Used in Organic Chemistry [murov.info]

- 6. chem.ws [chem.ws]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

Crystal structure of 4-(3-Bromophenyl)-2-methylpyrimidine derivatives

An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromophenyl)-2-methylpyrimidine Derivatives

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives represent a cornerstone in the fields of medicinal chemistry and materials science. This heterocyclic scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide array of pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The substitution pattern on the pyrimidine ring profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics.

The introduction of a 3-bromophenyl group at the 4-position and a methyl group at the 2-position creates a specific molecular architecture with distinct steric and electronic features. The bromine atom, in particular, is of great interest as it can participate in halogen bonding—a highly directional non-covalent interaction that can be exploited in crystal engineering and rational drug design.[2][3] Understanding the precise crystal structure of these derivatives is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with tailored properties.

This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of a representative compound, 4-(3-bromophenyl)pyrimidin-2-amine , serving as a model for this class of derivatives.

Part 1: Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulations. For related structures, Suzuki cross-coupling reactions have also been employed to introduce the aryl group onto the pyrimidine core.[4]

Experimental Protocol: Synthesis and Crystallization of 4-(3-bromophenyl)pyrimidin-2-amine

This protocol describes a validated method for obtaining single crystals suitable for X-ray diffraction analysis.

Step 1: Synthesis of the Target Compound The synthesis of 4-(3-bromophenyl)pyrimidin-2-amine follows established literature protocols for pyrimidine synthesis.[1] This typically involves the reaction of a suitable brominated phenyl-substituted precursor with guanidine or a related synthon.

Step 2: Purification The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure compound. The purity is confirmed by Thin Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 3: Single Crystal Growth High-quality single crystals are essential for accurate X-ray diffraction analysis. The slow evaporation method is a reliable technique for this purpose.

-

Dissolve the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent, such as acetone, in a small, clean vial.

-

Cover the vial with a cap or paraffin film, and pierce a few small holes in the covering to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Monitor the vial over several days. Colorless, needle-like crystals should form as the solvent slowly evaporates.[1]

Part 2: Crystal Structure Analysis

The definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice are determined by single-crystal X-ray diffraction.

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer. Data is collected using a radiation source, typically Molybdenum (Mo Kα) radiation (λ = 0.71073 Å).[1] The collected data is then processed, and the structure is solved and refined using software packages like SHELX.[1]

Crystallographic Data for 4-(3-bromophenyl)pyrimidin-2-amine

The crystallographic data provides a detailed summary of the crystal's fundamental properties.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈BrN₃ | [1] |

| Formula Weight | 250.10 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca (no. 61) | [1] |

| a | 7.214(3) Å | [1] |

| b | 12.735(6) Å | [1] |

| c | 21.305(9) Å | [1] |

| V | 1957.3(15) ų | [1] |

| Z | 8 | [1] |

| Temperature | 293 K | [1] |

| Rgt(F) | 0.0353 | [1] |

| wRref(F²) | 0.0808 | [1] |

| CCDC No. | 2081364 | [1] |

Molecular Geometry

The analysis of the crystal structure reveals the precise arrangement of atoms within the molecule. The geometric parameters, including bond lengths and angles, are within the expected ranges for similar pyrimidine structures. The 3-bromophenyl and pyrimidin-2-amine moieties are linked, and the dihedral angle between the planes of the two rings defines the overall molecular conformation.

Caption: Molecular structure of 4-(3-bromophenyl)pyrimidin-2-amine.

Part 3: Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is governed by a complex network of intermolecular interactions. In the case of 4-(3-bromophenyl)pyrimidin-2-amine, hydrogen bonding plays a dominant role in the crystal packing.

Hydrogen Bonding Network

The amine group (-NH₂) acts as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N2) serve as acceptors. This leads to the formation of robust N-H···N hydrogen bonds. Specifically, molecules in the crystal are associated through N3–H3A···N1 and N3–H3B···N2 hydrogen bonds, with donor-acceptor distances of approximately 2.21 Å and 2.19 Å, respectively.[1] These interactions link the molecules into a sheet-like structure, which is a common and stabilizing motif in crystal engineering.[1]

The Role of the Bromine Atom

Beyond hydrogen bonding, the bromine atom significantly influences the crystal packing. It can participate in several types of weak interactions:

-

Halogen Bonding (C-Br···N/O): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, allowing it to act as an electrophile and interact favorably with nucleophiles like nitrogen or oxygen atoms on adjacent molecules.[2][5]

-

Dihalogen Interactions (Br···Br): These interactions, dominated by dispersion and electrostatic forces, can also contribute to the overall packing energy when bromine atoms from neighboring molecules are in close contact.[2][5]

-

π-Interactions: Weak π–π stacking interactions can also exist between the benzene rings of adjacent molecules, further contributing to the cohesion of the crystal structure.[1]

The interplay of these forces—strong hydrogen bonds and weaker halogen and π-interactions—dictates the final, most thermodynamically stable arrangement of the molecules in the solid state.

Caption: Intermolecular interactions governing crystal packing.

Conclusion

The crystallographic analysis of this compound derivatives provides critical insights into their three-dimensional structure and supramolecular assembly. The representative structure of 4-(3-bromophenyl)pyrimidin-2-amine reveals a system stabilized primarily by a robust network of N-H···N hydrogen bonds, resulting in a sheet-like architecture.[1] The presence of the bromine atom introduces the potential for directional halogen bonding and other weak interactions, offering a handle for fine-tuning the solid-state properties of these compounds.

This detailed structural knowledge is invaluable for researchers in drug development and materials science. It forms the basis for computational modeling, aids in the interpretation of structure-activity relationships, and provides a rational foundation for the design of new pyrimidine derivatives with enhanced biological efficacy or desired material properties.

References

-

Title: Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine Source: ResearchGate URL: [Link]

-

Title: Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine Source: Atlantis Press URL: [Link]

-

Title: The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3 Source: SciSpace URL: [Link]

-

Title: The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study Source: ResearchGate URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION Source: Heterocycles URL: [Link]

-

Title: Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine Source: ResearchGate URL: [Link]

-

Title: Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals Source: AIP Publishing URL: [Link]

-

Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

-

Title: The intermolecular interactions in three different types of single crystal structures appeared in the PM series. Source: ResearchGate URL: [Link]

-

Title: Structural phase transitions, and Br...N and Br...Br interactions in 1-phenyl-2-methyl-4-nitro-5-bromoimidazole Source: PubMed URL: [Link]

-

Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge Source: MDPI URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Structural phase transitions, and Br.N and Br.Br interactions in 1-phenyl-2-methyl-4-nitro-5-bromoimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Potential biological activities of substituted pyrimidines

An In-depth Technical Guide to the Biological Activities of Substituted Pyrimidines

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of substituted pyrimidines, a cornerstone of modern medicinal chemistry. We will dissect the core principles underlying their therapeutic potential, from fundamental structure-activity relationships to their mechanisms of action in key disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrimidine scaffold in their discovery programs.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery. Its prevalence in nature as a key component of nucleobases (cytosine, thymine, and uracil) provides a biological precedent for its interaction with a wide array of biomolecules. The true power of the pyrimidine core, however, lies in its synthetic tractability and the profound impact that substitution at its various positions can have on biological activity. By strategically modifying the pyrimidine ring, medicinal chemists can fine-tune a compound's pharmacological profile, transforming a simple heterocycle into a potent and selective therapeutic agent. This guide will delve into the key therapeutic areas where substituted pyrimidines have made a significant impact, including oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrimidines are particularly prominent in oncology, forming the backbone of numerous targeted therapies. Their ability to mimic endogenous purines and pyrimidines allows them to effectively compete for binding sites on enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidines exert their anticancer effects is the inhibition of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been successfully designed to target several key oncogenic kinases.

One of the most notable examples is their activity against Epidermal Growth Factor Receptor (EGFR) kinases. Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer, leading to uncontrolled cell growth. Substituted pyrimidines can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.

Figure 1. Mechanism of EGFR Kinase Inhibition.

Structure-Activity Relationships (SAR) for Anticancer Activity

The potency and selectivity of pyrimidine-based kinase inhibitors are dictated by the nature and position of substituents on the pyrimidine core. Medicinal chemists have extensively explored these relationships to optimize drug candidates.

-

Position 2: Substituents at this position often interact with the hinge region of the kinase ATP-binding pocket. Small, electron-donating groups can enhance activity.

-

Position 4: This position is crucial for selectivity and potency. Bulky, hydrophobic groups, often anilino moieties, are commonly found here in potent EGFR inhibitors. These groups can access a hydrophobic pocket near the ATP-binding site.

-

Position 5: Modification at this position can be used to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidine, pyrido[2,3-d]pyrimidine) can create a more rigid scaffold that can lead to enhanced binding affinity and selectivity.

The following table summarizes the structure-activity relationship of some pyrimidine derivatives against EGFR.

| Compound/Scaffold | R Group at Position 4 | Other Key Substituents | Target | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | 2,4-dichloroanilino | Halogen at position 5 | EGFR | 3.76 | Kurup et al., 2018 |

| Pyrido[2,3-d]pyrimidine | 2,6-dichloroanilino | tert-butylurea at position 7 | PDGFr | <10 | Klutchko et al., 1998 |

| Pyrido[2,3-d]pyrimidine | 2,6-dimethylanilino | tert-butylurea at position 7 | FGFr | <10 | Klutchko et al., 1998 |

Experimental Protocol: Cell Viability (MTT) Assay

A fundamental technique to assess the anticancer potential of novel pyrimidine compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in cell culture medium. Add the compounds to the designated wells and include appropriate controls (vehicle control, positive control like a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2. Workflow for a Cell Viability (MTT) Assay.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyrimidine nucleus is also a versatile scaffold for the development of antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for pyrimidine-based antimicrobials is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. While humans obtain folic acid from their diet, bacteria and fungi must synthesize it de novo, making the folate pathway an attractive target for selective toxicity.

Substituted pyrimidines, such as trimethoprim, are structural analogs of dihydrofolate, the natural substrate for DHFR. They bind to the active site of the enzyme with high affinity, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby halting DNA synthesis and cell growth.

Figure 3. Mechanism of DHFR Inhibition by Pyrimidines.

Structure-Activity Relationships (SAR) for Antimicrobial Activity

The effectiveness of pyrimidine-based DHFR inhibitors is highly dependent on their substitution pattern, which governs their binding affinity to the bacterial enzyme over the human counterpart.

-

2,4-Diaminopyrimidines: This is a classic scaffold for DHFR inhibitors. The two amino groups are critical for hydrogen bonding interactions within the enzyme's active site.

-

Position 5: Substituents at this position can significantly impact potency and selectivity. For instance, in trimethoprim, the 3,4,5-trimethoxybenzyl group at position 5 fits into a hydrophobic pocket of the bacterial DHFR, conferring high potency.

-

Position 6: Generally, small substituents are tolerated at this position.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrimidine compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (an indication of microbial growth).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test pyrimidine compound and create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plate for the lowest concentration of the compound that shows no visible turbidity. This concentration is the MIC.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The synthetic versatility of this heterocycle, combined with a deep and growing understanding of its structure-activity relationships, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on:

-

Multi-target inhibitors: Designing single pyrimidine-based molecules that can modulate multiple targets within a disease pathway, potentially leading to synergistic effects and reduced drug resistance.

-

Covalent inhibitors: Developing pyrimidine derivatives that can form covalent bonds with their biological targets, leading to prolonged and potent inhibition.

-

Targeting novel pathways: Exploring the potential of substituted pyrimidines to modulate new and emerging therapeutic targets beyond kinases and DHFR.

References

-

Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Recent Update on Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (2024). PubMed. [Link]

-

Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). SynOpen. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Institutes of Health. [Link]

-

Klutchko, S. R., Hamby, J. M., Reuman, M., Pinter, J. W., & Winters, R. T. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]

-

Ercan, D., Choi, H. G., Yun, C. H., Capelletti, M., Xie, T., Eck, M. J., Gray, N. S., & Jänne, P. A. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]

-

Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. [Link]

-

DeFrees, S. A., Sawick, D. P., Cunningham, B., Heinstein, P. F., Morré, D. J., & Cassady, J. M. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]

-

DeFrees, S. A., Sawick, D., Heinstein, P. F., Morré, D. J., & Cassady, J. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2025). ResearchGate. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2016). RSC Publishing. [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2022). ResearchGate. [Link]

-

Bowden, K., Harris, N. V., & Watson, C. A. (1993). Structure-activity relationships of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 377-388. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). National Institutes of Health. [Link]

-

Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2024). ResearchGate. [Link]

-

Structural requirements for DHFR inhibition activity. (2021). ResearchGate. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Taylor & Francis Online. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2022). Frontiers. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). National Institutes of Health. [Link]

-

Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. (2013). National Institutes of Health. [Link]

Structure-activity relationship (SAR) studies of bromophenyl pyrimidines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Pyrimidines for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) inherent to bromophenyl pyrimidine derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the nuanced interplay between chemical structure and biological function, offering insights grounded in established research to empower scientists in the rational design of novel therapeutics.

Introduction: The Prominence of the Bromophenyl Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1][2][3][4] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this core.[2][3] The introduction of a bromophenyl substituent to the pyrimidine ring has proven to be a particularly fruitful strategy in the development of potent and selective modulators of various biological targets, most notably protein kinases.[5][6][7] This guide will dissect the key structural features of bromophenyl pyrimidines and their impact on biological activity, providing a framework for the informed design of next-generation therapeutic agents.

The Core Scaffold: Foundational Principles of Activity

The bromophenyl pyrimidine core serves as a versatile anchor for engaging with biological targets. The pyrimidine ring itself can participate in crucial hydrogen bonding interactions, often mimicking the adenine portion of ATP in the context of kinase inhibition.[8] The bromophenyl group typically occupies a hydrophobic pocket within the target protein, and the bromine atom's position on the phenyl ring can significantly influence binding affinity and selectivity.

Key Interaction Points of the Bromophenyl Pyrimidine Scaffold

Caption: Core interactions of the bromophenyl pyrimidine scaffold with a biological target.

SAR Studies Targeting Key Protein Kinase Families

The majority of SAR studies on bromophenyl pyrimidines have focused on their activity as protein kinase inhibitors. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Tyrosine Kinase Inhibitors

Many bromophenyl pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][10]

-

4-[(3-Bromophenyl)amino]pyrimidines: This class of compounds has been extensively studied as EGFR inhibitors.[5] The (3-bromophenyl)amino moiety is crucial for activity, with the bromine atom often directed towards a hydrophobic region of the ATP binding site. Substitutions at the 7-position of the pyridopyrimidine core with solubilizing groups like weakly basic amines can enhance aqueous solubility while retaining potent enzymatic and cellular activity.[5]

-

N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines: These compounds have been designed as multi-targeted tyrosine kinase inhibitors, demonstrating potent inhibition of both PDGFRβ and VEGFR-2.[10] The introduction of various substituted benzyl groups at the N7 position allows for the exploration of a larger chemical space and optimization of activity. For instance, specific substitutions on the benzyl ring led to compounds with potent dual inhibitory activity and in vivo efficacy in tumor models.[10]

-

5-Bromo-pyrimidine Derivatives: A series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated as Bcr/Abl tyrosine kinase inhibitors, with several compounds showing potent activity.[6] Dasatinib, a known Bcr/Abl inhibitor, was used as a positive control in these studies, highlighting the potential of this scaffold in targeting chronic myeloid leukemia.[6]

Data Summary: Tyrosine Kinase Inhibitory Activity

| Scaffold | Target Kinase(s) | Key SAR Observations | Reference(s) |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | Weakly basic amine substituents at the 7-position improve solubility and maintain high potency. | [5] |

| N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | PDGFRβ, VEGFR-2 | Substituted benzyl groups at N7 are critical for dual inhibitory activity. | [10] |

| 5-Bromo-pyrimidine Derivatives | Bcr/Abl | Specific substitutions on the pyrimidine core lead to potent Bcr/Abl kinase inhibition. | [6] |

Serine/Threonine Kinase Inhibitors

-

2-Arylamino-4-aryl-5-bromopyrimidines as PAK1 Inhibitors: The incorporation of a bromine atom at the 5-position of the pyrimidine core in 2-arylamino-4-aryl-pyrimidines has been shown to be a key determinant for potent inhibition of p21-activated kinase 1 (PAK1).[7] Further optimization with a 1,2-dimethylpiperazine pendant group yielded a lead compound with significant antiproliferative activity in colon cancer cell lines.[7]

Synthetic Methodologies for SAR Exploration

The synthesis of diverse libraries of bromophenyl pyrimidines is essential for comprehensive SAR studies. Several synthetic strategies are commonly employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the arylation of halogenated pyrimidines. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be reacted with various aryl/heteroaryl boronic acids using a palladium catalyst to generate novel pyrimidine analogs.[11] This method allows for the facile introduction of a wide range of substituents to explore their impact on biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add the desired arylboronic acid (1.1 eq).

-

Add a base, such as K₃PO₄ (2.0 eq).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired arylated pyrimidine.

Multi-step Synthesis from Dichloropyrimidines

Many SAR studies begin with a readily available starting material like 5-bromo-2,4-dichloropyrimidine.[6] This allows for sequential nucleophilic substitution reactions at the 2- and 4-positions, enabling the introduction of different amine or other nucleophilic fragments to build a library of compounds.

Synthetic Workflow for Bromophenyl Pyrimidine Analogs

Caption: General synthetic workflow for creating a library of bromophenyl pyrimidine analogs.

Computational Approaches in SAR of Bromophenyl Pyrimidines

Computational chemistry plays a vital role in understanding and predicting the SAR of bromophenyl pyrimidines.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical properties of a series of compounds with their biological activities.[12][13] For pyrimidine derivatives, 3D-QSAR models like Comparative Molecular Similarity Index Analysis (CoMSIA) can provide insights into the influence of hydrophobic and donor fields on inhibitory activity, guiding the design of more potent inhibitors.[14]

-

Molecular Docking: Molecular docking simulations are employed to predict the binding mode of bromophenyl pyrimidines within the active site of their target proteins.[14] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to rationalize observed SAR trends. For example, docking studies can reveal how different substituents on the pyrimidine core or the bromophenyl ring interact with specific amino acid residues in a kinase active site.[14]

-

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic and structural properties of bromophenyl pyrimidines, providing insights into their reactivity and stability.[11] These calculations can also be used to estimate properties like pKa, which are important for understanding the behavior of these compounds under physiological conditions.[12][13]

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized bromophenyl pyrimidines is typically assessed through a series of in vitro assays.

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay is commonly used to measure the inhibition of kinase activity by quantifying the amount of ADP produced in a kinase reaction.[6]

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

-

Add the test compound (bromophenyl pyrimidine derivative) at various concentrations.

-

Incubate the reaction mixture at the optimal temperature for a specified period.

-

Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

-